

selecting the appropriate Cereclor grade for specific performance requirements

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cereclor
Cat. No.: B8269983

[Get Quote](#)

Technical Support Center: Selecting the Appropriate Cereclor™ Grade

A Note on Product Application: This guide is intended for professionals in the industrial and materials science sectors. **Cereclor™**, a brand of chlorinated paraffins, is primarily used as a plasticizer, flame retardant, and extreme pressure additive in applications such as PVC, paints, sealants, adhesives, and metalworking fluids.^{[1][2]} While chlorine chemistry is integral to many pharmaceuticals, **Cereclor™** itself is not used in drug development.^[3] This document provides technical information for its intended industrial and research applications.^[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a **Cereclor™** grade?

A1: The selection of the appropriate **Cereclor™** grade depends on three main factors: the application, the required performance characteristics, and the substrate it will be used with. The key performance parameters are determined by the carbon chain length and the percentage of chlorination.^[5] Generally, you should consider:

- Application: Are you using it as a plasticizer, flame retardant, or an extreme pressure (EP) additive?^[6]
- Substrate Compatibility: What material will the **Cereclor™** be mixed with (e.g., PVC, rubber, various polymers, mineral oils)?^[1]

- Performance Requirements: What are your needs for viscosity, volatility, thermal stability, and solubility?[\[7\]](#)[\[8\]](#)

Q2: How do carbon chain length and chlorine content affect performance?

A2: Carbon chain length and chlorine content are the most critical factors determining a **Cereclor™** grade's properties:

- Carbon Chain Length: **Cereclor™** grades are categorized as short-chain (SCCPs, C10-13), medium-chain (MCCPs, C14-17), and long-chain (LCCPs, C>17).[\[1\]](#) Longer chains generally lead to higher viscosity and lower volatility.[\[7\]](#)[\[9\]](#)
- Chlorine Content (%w/w): This typically ranges from 35% to over 70%.[\[4\]](#)[\[5\]](#)
 - Higher Chlorine Content (~70%): Primarily used for flame retardant applications.[\[1\]](#)
 - Moderate Chlorine Content (40-60%): Often preferred for extreme-pressure additives in metalworking fluids.[\[1\]](#)
 - Lower Chlorine Content: Can be suitable for use as a plasticizer.

Q3: I am experiencing compatibility issues (e.g., poor solubility) with my base oil in a metalworking fluid formulation. What should I do?

A3: Solubility of **Cereclor™** in base oils generally decreases as the molecular weight (and thus, chain length and viscosity) increases.[\[10\]](#) If you are facing solubility issues, consider the following:

- Switch to a Grade with Comparable Viscosity: When reformulating, especially from a short-chain to a mid-chain grade like the 'E' series, selecting a grade with a similar viscosity is recommended for better solubility and handling.[\[10\]](#)
- Adjust Chlorine Content: If the new grade has a lower chlorine content, you may need to use a higher concentration to achieve the same level of extreme pressure performance.[\[10\]](#)
- Consider Specialized Grades: Some grades, like **Cereclor™** E50T, are formulated for high solubility in base oils.[\[2\]](#)

Q4: My application requires enhanced thermal stability and corrosion inhibition. Are there specific **Cereclor™** grades for this?

A4: Yes. For applications where high temperatures may be generated, such as high-speed metal drawing, or where corrosion is a concern, specially stabilized grades are available.

- 'E' Grades: The **Cereclor™** 'E' grade series is designed for metalworking fluids and offers excellent thermal stability and corrosion inhibition compared to conventional short-chain chlorinated paraffins.[\[10\]](#)
- 'T' Grades: Certain grades, such as E50T and E56T, have added anti-corrosion properties, making them suitable for situations where water may be present.[\[2\]](#) 'T' grades were also developed to prevent metal staining at high temperatures.[\[11\]](#)

Q5: Can I use the same **Cereclor™** grade for plasticizing PVC and as an EP additive in lubricants?

A5: While some versatile grades can function in multiple roles, it is often better to select a grade optimized for the specific application.

- For plasticizing flexible PVC, **Cereclor™** is often used as a secondary plasticizer.[\[1\]](#)
- For EP applications, grades with good solubility in mineral oils and chlorine content between 40-60% are preferred.[\[1\]](#)
- A versatile grade like **Cereclor™** S52 can be used as a secondary plasticizer in PVC, in paints and sealants, and as an EP additive, but specialized grades may offer superior performance in a dedicated application.[\[12\]](#)[\[13\]](#) For instance, for demanding EP applications, a grade from the 'E' series might be more suitable.[\[14\]](#)

Cereclor™ Grade Selection Guide

The following tables summarize the properties of various **Cereclor™** grades to aid in selection.

Table 1: General Purpose & Plasticizer Grades

Grade	Chain Length	Chlorine (% w/w)	Viscosity (SUS at 100°F)	Key Features & Applications
Cereclor™ S40	Mid (C14-17)	45	300	Plasticizer and flame retardant for coatings, adhesives, sealants, PVC. Good for PVA emulsion adhesives. [14]
Cereclor™ S52	Mid (C14-17)	51.7	1441	Versatile grade for PVC, paints, sealants, adhesives, and as an EP additive. [13]
Cereclor™ S58	Mid (C14-17)	58.15	13606	High molecular weight, low color, low volatility. Mainly for sealants, adhesives, and coatings. [8]
Cereclor™ S60	Mid (C14-17)	60.7	35947	High chlorine and low volatility. Used in sealants, adhesives, coatings, and for flame retardancy.
Cereclor™ M20	Long (C18-20)	-	-	Plasticizer and flame retardant in coatings, adhesives, and sealants. Also

				used as an EP additive. [15]
Cereclor™ M50	Long (C18-20)	50	15300	Plasticizer and flame retardant. Useful for 2K polysulfide and polybutadiene sealants.

Table 2: Wax Grades (Flame Retardants & EP Additives)

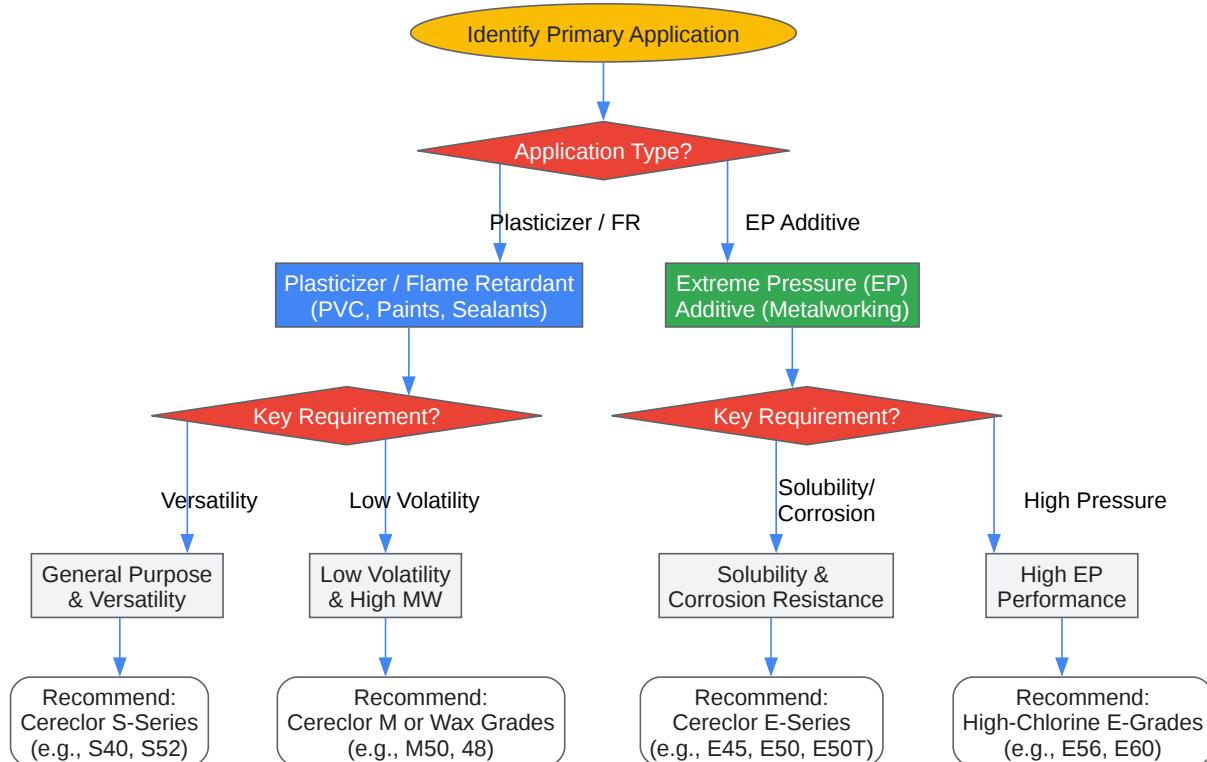
Grade	Chain Length	Chlorine (% w/w)	Viscosity (SUS at 100°F)	Key Features & Applications
Cereclor™ 42	Wax (>C20)	42	8670	High viscosity, low volatility. Used as an EP additive, flame retardant, and plasticizer in paints and sealants. [7]
Cereclor™ 48	Wax (>C20)	48	20827	High viscosity, low volatility. Used in chlorinated rubber paints, gear oils, and metalworking fluids. [9]

Table 3: 'E' Grades for Metalworking Fluids (Extreme Pressure Additives)

Grade	Chlorine (% w/w)	Viscosity (@ 40°C, Stokes)	Density (@ 40°C, g/ml)	Key Features
E40 / E40C	40	0.28	1.09	Low viscosity EP additive.[10]
E45 / E45C	44	0.52	1.12	Mid-range viscosity and chlorine content. [10]
E50	50	1.77	1.21	Good balance of properties, enhanced corrosion performance.[10][16]
E56 / E56C	56	15.5	1.30	High chlorine for demanding EP applications.[10]
E60	60	77.5	1.38	Very high chlorine content EP additive.[2][10]
E50T / E56T	50 / 56	1.77 / 15.5	1.21 / 1.30	Thermally stabilized with added anti-corrosion properties.[2][10]

Experimental Protocols & Troubleshooting

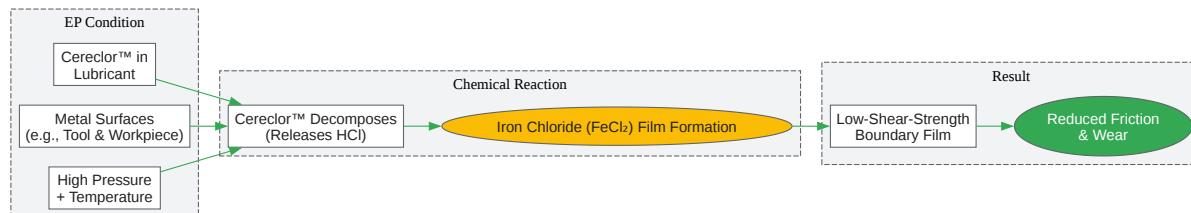
Protocol 1: Evaluating Extreme Pressure (EP) Performance


A common method to evaluate the EP performance of a lubricant formulation is through a four-ball wear test or a tapping torque test. The goal is to measure the lubricant's ability to prevent welding and reduce friction under high pressure.

Methodology (Conceptual):

- Formulation: Prepare several lubricant blends. A typical formulation might contain 90-95% base oil and 5-10% **Cereclor™** by weight. Create formulations with different **Cereclor™** grades to compare performance.
- Testing Apparatus: Use a standardized EP/wear tester.
- Procedure: a. Apply a specific load to the test pieces (e.g., steel balls). b. Rotate at a constant speed for a set duration. c. Measure the wear scar diameter on the test pieces after the test. A smaller scar indicates better EP performance. d. Alternatively, measure the torque required for a tapping operation; lower torque suggests better lubrication.
- Analysis: Compare the results across the different **Cereclor™** formulations. Scanning Electron Microscopy (SEM) can be used for detailed analysis of the wear scar surface finish. [\[10\]](#)

Troubleshooting Workflow: Selecting a **Cereclor™** Grade


This workflow helps navigate the selection process based on primary application requirements.

[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting a **Cereclor™** grade.

Mechanism of Action: Cereclor™ as an EP Additive

The primary function of a chlorinated paraffin like **Cereclor™** in extreme pressure applications is to form a protective chemical layer on metal surfaces, preventing direct metal-to-metal contact under high load.

[Click to download full resolution via product page](#)

Caption: Mechanism of **Cereclor™** as an EP additive.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atamankimya.com [atamankimya.com]
- 2. Chlorinated Paraffin Archives | Sea-Land Chemical Company sealandchem.com
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC pmc.ncbi.nlm.nih.gov
- 4. Cereclor|Chlorinated Paraffin for Industrial Research benchchem.com
- 5. CERECLOR - escom Chemie GmbH escom-chemie.com
- 6. Cereclor | Coatings, Adhesives, Sealants and Elastomers Applications tri-iso.com
- 7. tri-iso.com [tri-iso.com]
- 8. tri-iso.com [tri-iso.com]

- 9. Cereclor 48 | Coatings, Adhesives and Sealants (Flame Retardant and Plasticizer) [tri-iso.com]
- 10. tri-iso.com [tri-iso.com]
- 11. tri-iso.com [tri-iso.com]
- 12. scribd.com [scribd.com]
- 13. tri-iso.com [tri-iso.com]
- 14. Cereclor S40 | Coatings, Adhesives, Sealants and PVC Applications | Plasticizer [tri-iso.com]
- 15. Cereclor M20 | Coatings, Adhesives, and Sealants (Plasticizer and Flame Retardant [tri-iso.com])
- 16. Cereclor E50 | Metalworking Fluids and Lubricants | Extreme Pressure (EP) Addit [tri-iso.com]
- To cite this document: BenchChem. [selecting the appropriate Cereclor grade for specific performance requirements]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8269983#selecting-the-appropriate-cereclor-grade-for-specific-performance-requirements\]](https://www.benchchem.com/product/b8269983#selecting-the-appropriate-cereclor-grade-for-specific-performance-requirements)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com